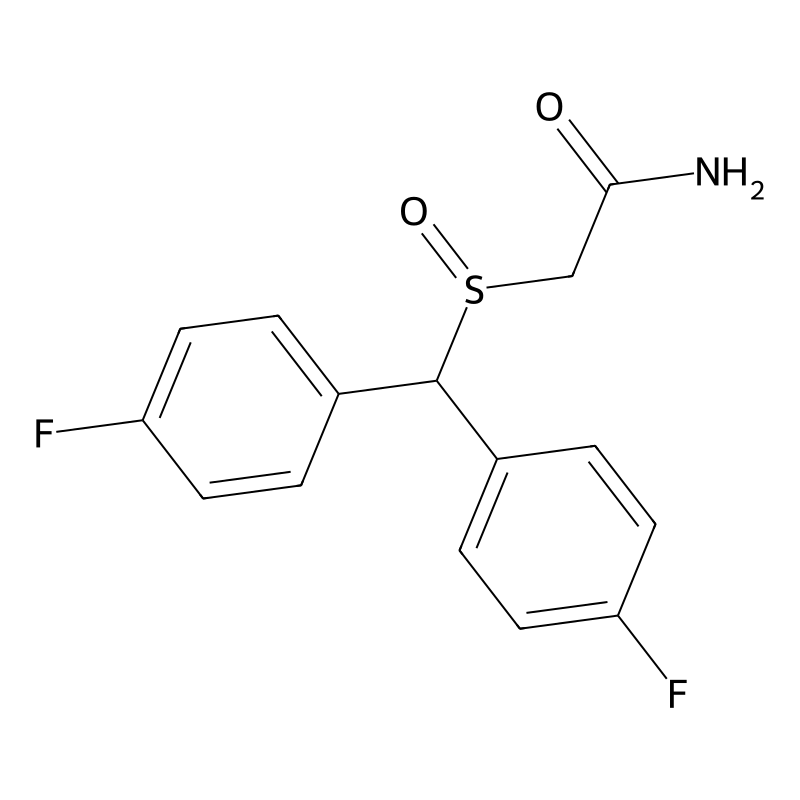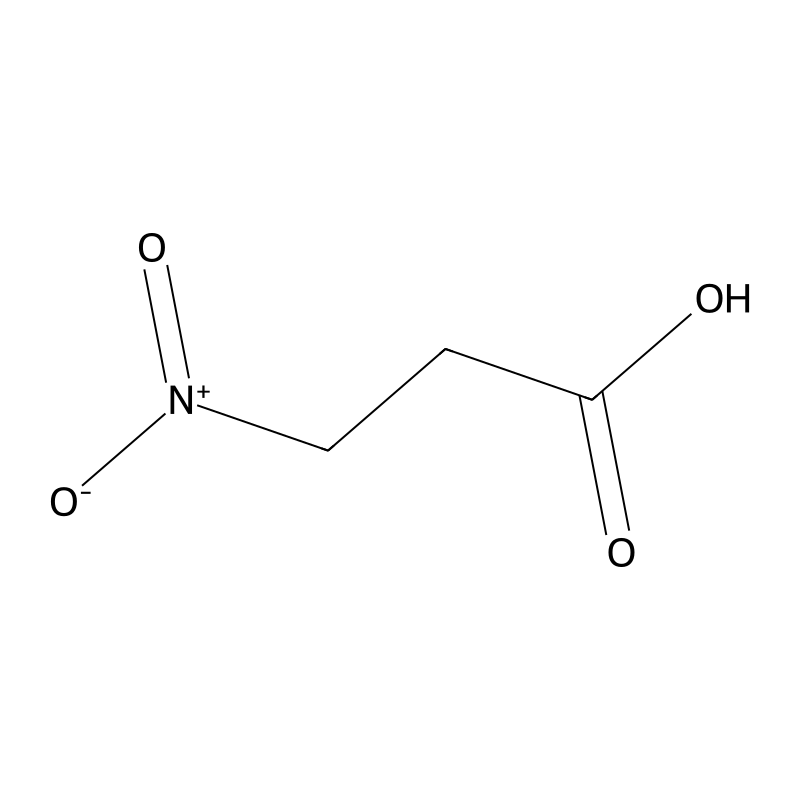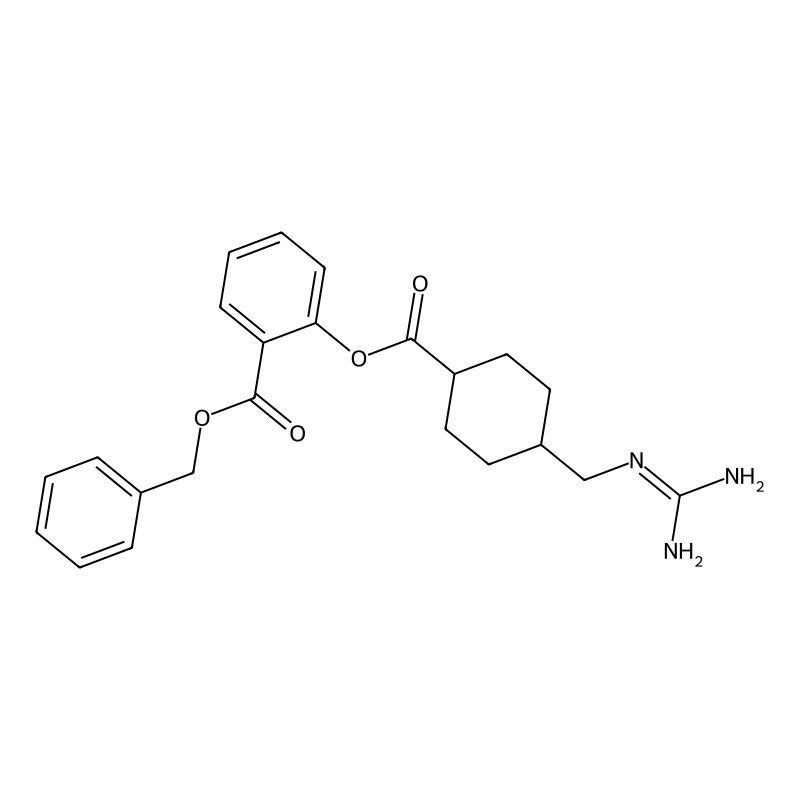2-[(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione
![2-[(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihy...](/img/structure-2d/800/S3046348.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Antibacterial Drug Discovery
Application Summary: The compound has shown potential in the field of antibacterial drug discovery . Infectious bacteria, which can reproduce quickly in the body, can cause diseases such as tuberculosis, cholera, pneumonia, and typhoid . This has led to an urgent need to develop new drugs .
Methods of Application: The compound was synthesized from the condensation of o-phenylenediamine and 5-nitrosalicaldehyde . The complex synthesized was screened against selected microbes to establish their potential antimicrobial activity .
Results and Outcomes: The Schiff base exhibited antimicrobial activity against all the tested microorganisms except Candida albicans isolate, which exhibited zero diameter zone of inhibition . The studied compound docked against bacterial protein showed a high binding affinity for E. coli 6.6 kcal/mol, making it effective as an antibacterial agent for E. coli .
The compound 2-[(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione is a derivative of indene-1,3-dione, characterized by the presence of a chloro and hydroxy substituent on the phenyl ring. This compound exhibits a complex structure that integrates both aromatic and aliphatic features, making it a subject of interest in organic chemistry and medicinal applications. The molecular formula is , and its structure includes a central indene moiety with a conjugated system that enhances its reactivity and biological activity.
- Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones, forming new carbon-carbon bonds.
- Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like chlorine can influence the reactivity of the aromatic ring towards electrophiles.
- Reduction Reactions: The carbonyl groups in the indene structure can be reduced to alcohols or methylene groups under appropriate conditions.
These reactions are essential for synthesizing derivatives with enhanced biological properties or different functionalities
The compound exhibits significant biological activities, including: Synthesis of 2-[(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione can be achieved through several methods: The compound has several practical applications: Interaction studies involving this compound focus on its binding affinity with biological targets. Research has indicated that it may interact with enzymes or receptors associated with disease pathways. For instance: Several compounds share structural similarities with 2-[(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione, including: The uniqueness of 2-[(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione lies in its combination of a chloro substituent and a hydroxy group on the phenyl ring, which enhances its biological activity compared to other derivatives. This structural combination allows for increased reactivity and potential interactions that are not present in simpler analogs
# Example reaction5-chloro-2-hydroxybenzaldehyde + Indane-1,3-dione → CompoundCompound Name Structure Unique Features 5-Chloroindane-1,3-dione Structure Lacks hydroxy group; used in dye synthesis 5-Fluoroindane-1,3-dione Structure Fluorine substituent enhances electronic properties 2-Hydroxyindane-1,3-dione Structure Hydroxy group increases solubility and reactivity Uniqueness
XLogP3
Dates
Explore Compound Types








